molecular formula C13H15N5O B11524717 (2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile

(2E)-3-imino-3-morpholin-4-yl-2-(phenylhydrazono)propanenitrile

Cat. No.: B11524717
M. Wt: 257.29 g/mol
InChI Key: DOCDPQYKUANKSI-FWILJLHHSA-N
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Description

(E)-2-Imino-2-(morpholin-4-yl)-N-phenylethanecarbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a carbohydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-imino-2-(morpholin-4-yl)-N-phenylethanecarbohydrazonoyl cyanide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the introduction of the phenyl group, and the formation of the carbohydrazonoyl cyanide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Imino-2-(morpholin-4-yl)-N-phenylethanecarbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(E)-2-Imino-2-(morpholin-4-yl)-N-phenylethanecarbohydrazonoyl cyanide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-imino-2-(morpholin-4-yl)-N-phenylethanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-imino-2-(morpholin-4-yl)-N-phenylethanecarbohydrazonoyl cyanide include other morpholine derivatives, phenyl-substituted compounds, and carbohydrazonoyl cyanides.

Uniqueness

What sets (E)-2-imino-2-(morpholin-4-yl)-N-phenylethanecarbohydrazonoyl cyanide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

(1E)-N-anilino-2-imino-2-morpholin-4-ylethanimidoyl cyanide

InChI

InChI=1S/C13H15N5O/c14-10-12(13(15)18-6-8-19-9-7-18)17-16-11-4-2-1-3-5-11/h1-5,15-16H,6-9H2/b15-13?,17-12+

InChI Key

DOCDPQYKUANKSI-FWILJLHHSA-N

Isomeric SMILES

C1COCCN1C(=N)/C(=N/NC2=CC=CC=C2)/C#N

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC=CC=C2)C#N

Origin of Product

United States

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